molecular formula C11H19F3N2O2 B15241003 tert-Butyl(2S,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-Butyl(2S,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B15241003
M. Wt: 268.28 g/mol
InChI Key: CAZDCDPHBWRBQU-SFYZADRCSA-N
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Description

tert-Butyl(2S,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with an aminomethyl group, a trifluoromethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2S,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2S,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(2S,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in tert-Butyl(2S,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate distinguishes it from similar compounds. This group imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, making it particularly valuable in drug design and materials science .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1

InChI Key

CAZDCDPHBWRBQU-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F

Origin of Product

United States

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